molecular formula C12H19N6O6P B10758945 Puromycin aminonucleoside 5'-monophosphate CAS No. 26113-03-1

Puromycin aminonucleoside 5'-monophosphate

Cat. No.: B10758945
CAS No.: 26113-03-1
M. Wt: 374.29 g/mol
InChI Key: BFPIKGKMRKBBBF-GRIPGOBMSA-N
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Description

These compounds are characterized by a monophosphate group linked to the ribose moiety, which lacks a hydroxyl group at position 3 . It is a derivative of the antibiotic puromycin and is used primarily in scientific research.

Preparation Methods

The preparation of PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE involves synthetic routes that typically start with the antibiotic puromycin. The aminonucleoside portion of puromycin is isolated and then phosphorylated to form the monophosphate derivative

Chemical Reactions Analysis

PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE has a wide range of scientific research applications:

Mechanism of Action

PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE exerts its effects by inhibiting protein synthesis. It is incorporated into the C-terminus of elongating nascent chains by the ribosome, blocking further extension and resulting in premature termination of translation . This mechanism is similar to that of the antibiotic puromycin, which targets the ribosome and disrupts protein synthesis.

Comparison with Similar Compounds

PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE is unique in its structure and function. Similar compounds include:

PUROMYCIN AMINONUCLEOSIDE-5’-MONOPHOSPHATE stands out due to its specific use in research and its unique mechanism of action.

Properties

CAS No.

26113-03-1

Molecular Formula

C12H19N6O6P

Molecular Weight

374.29 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3-amino-5-[6-(dimethylamino)purin-9-yl]-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H19N6O6P/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(19)7(13)6(24-12)3-23-25(20,21)22/h4-7,9,12,19H,3,13H2,1-2H3,(H2,20,21,22)/t6-,7-,9-,12-/m1/s1

InChI Key

BFPIKGKMRKBBBF-GRIPGOBMSA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)N)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)O)N)O

Origin of Product

United States

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